molecular formula C18H25NaO5S B1603023 Nandrolone sodium sulfate CAS No. 60672-82-4

Nandrolone sodium sulfate

Cat. No.: B1603023
CAS No.: 60672-82-4
M. Wt: 376.4 g/mol
InChI Key: JHAJPDCWGNULRU-OGVPJBRJSA-M
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Description

Scientific Research Applications

Nandrolone sodium sulfate has a wide range of scientific research applications, including:

Safety and Hazards

Nandrolone sodium sulfate is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A . It is suspected of causing cancer and may damage fertility or the unborn child . It is advised not to handle until all safety precautions have been read and understood . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While the application of nandrolone preparations for clinical use has decreased in recent decades, their misuse as anabolic agents aimed at their potential has increased . More investigations are currently underway to estimate the influence of exhaustive exercises on the excretion of labeled nandrolone metabolites in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone sodium sulfate can be synthesized through the esterification of nandrolone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction typically involves the following steps:

    Esterification: Nandrolone is reacted with sulfuric acid to form nandrolone sulfate.

    Neutralization: The resulting nandrolone sulfate is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Nandrolone sodium sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

Nandrolone sodium sulfate exerts its effects by binding to androgen receptors in target tissues. This binding leads to a conformational change in the receptor, allowing it to enter the nucleus and bind to specific nucleotide sequences of the chromosomal DNA. Additionally, this compound can activate signaling pathways such as ERK, Akt, and MAPK, further regulating gene expression and cellular functions .

Comparison with Similar Compounds

Nandrolone sodium sulfate is unique among nandrolone esters due to its sulfate group, which imparts specific chemical and pharmacological properties. Similar compounds include:

  • Nandrolone decanoate
  • Nandrolone phenpropionate
  • Nandrolone cypionate
  • Nandrolone laurate
  • Nandrolone undecanoate

These compounds differ in their ester groups, which affect their solubility, duration of action, and pharmacokinetics . This compound’s sulfate group makes it more water-soluble and suitable for ophthalmic applications compared to other nandrolone esters.

Properties

IUPAC Name

sodium;[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5S.Na/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22;/h10,13-17H,2-9H2,1H3,(H,20,21,22);/q;+1/p-1/t13-,14+,15+,16-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJPDCWGNULRU-OGVPJBRJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60672-82-4
Record name Nandrolone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060672824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estr-4-en-3-one, 17-(sulfooxy)-, sodium salt, (17β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NANDROLONE SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W945A5Q7XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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